![molecular formula C17H20N4O2 B5545570 3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)
3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heterocyclic compounds, especially those containing pyridazine analogs, have shown significant importance in medicinal chemistry due to their diverse pharmaceutical applications. The focus on "3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine" aims to explore its synthesis, molecular structure, and properties, excluding its drug use, dosage, and side effects.
Synthesis Analysis
The synthesis of related pyridazine derivatives involves multi-step chemical reactions, starting from specific acetic acids treated with chloroamine T or other reactants in the presence of ethanol or dry dichloromethane, followed by the addition of specific reagents under controlled conditions to achieve the desired compound. The synthesized compounds are elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and finally confirmed by X-ray diffraction (XRD) technique (Sallam et al., 2021).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are performed to find the harmony between theoretical and experimental values, determining the HOMO-LUMO energy gap and global reactivity descriptor values. The crystal structure analysis reveals specific intermolecular interactions, including C-H...N hydrogen bonds and C-Cl...cg interactions, which are further explored through Hirshfeld surface analysis and energy frameworks to understand molecular packing (Sallam et al., 2021).
Chemical Reactions and Properties
The compound's reactivity towards various nucleophiles and electrophiles indicates its potential for functionalization and derivative formation. Reactions with active methylene compounds, ketones, or hydrazines result in the formation of substituted derivatives, showcasing the compound's versatile chemical behavior (Oishi et al., 1989).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular arrangement and intermolecular forces. The monoclinic crystal system and specific space group, alongside the observed molecular interactions, play a significant role in determining these properties (Sallam et al., 2021).
Wissenschaftliche Forschungsanwendungen
Antiviral Research
The compound has shown potential as an antiviral agent. A study demonstrated that R 61837, a similar compound with a pyridazine structure, effectively inhibits rhinoviruses. This suggests the potential of 3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine in antiviral research, particularly for rhinovirus infections (Andries et al., 2005).
Structural and Synthesis Studies
Research focused on the synthesis and structural analysis of similar compounds offers insights into the chemical properties and potential applications of 3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine. Studies involving the synthesis and analysis of pyridazine analogs, including density functional theory calculations and Hirshfeld surface studies, contribute to understanding the molecular structure and reactivity of such compounds (Sallam et al., 2021).
Herbicidal and Agricultural Applications
A study on novel pyridazine derivatives, which are structurally related to the compound , revealed their effective herbicidal properties. This suggests potential agricultural applications for 3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine in weed control and plant protection (Xu et al., 2012).
Central Nervous System (CNS) and Antioxidant Properties
The compound's structural analogs have shown promising results in CNS and antioxidant research. Derivatives of the pyridazine group were tested for analgesic action and antioxidant properties, indicating potential therapeutic applications in pain management and oxidative stress reduction (Malinka et al., 2002).
Anti-inflammatory and Analgesic Research
Aromatic sulfonamide derivatives of pyridazine, closely related to the compound , were synthesized and evaluated for anti-inflammatory and analgesic effects. This research suggests possible applications of 3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine in treating inflammation and pain (Abbas et al., 2016).
Hypoglycemic Activity
Research on similar pyridazine compounds indicates potential in diabetes management. A study on substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines revealed their hypoglycemic activity, hinting at possible applications in regulating blood sugar levels (Meurer et al., 1992).
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by pyridazine derivatives , this compound may have potential applications in various fields, including medicinal chemistry and agrochemicals.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-[4-(6-methylpyridazin-3-yl)oxyphenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-3-8-16(19-18-13)23-15-6-4-14(5-7-15)17(22)21-11-9-20(2)10-12-21/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBLJUXEZLYHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

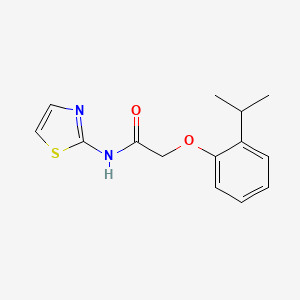
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)
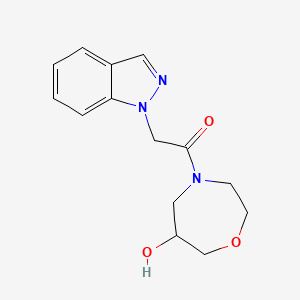
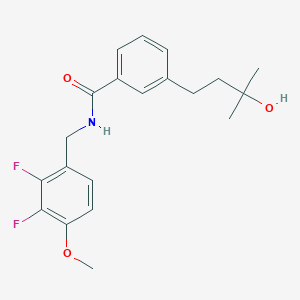
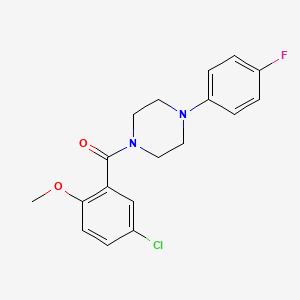

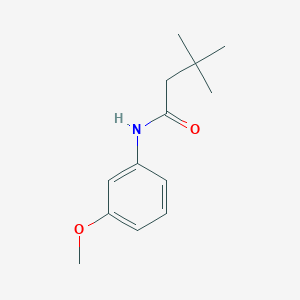

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![9-[(1-isopropyl-1H-imidazol-2-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5545589.png)
![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]acetamide](/img/structure/B5545597.png)